molecular formula C13H11FN6OS B2848196 2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide CAS No. 863453-17-2

2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide

Cat. No.: B2848196
CAS No.: 863453-17-2
M. Wt: 318.33
InChI Key: PPPXTBHNAOAOJC-UHFFFAOYSA-N
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Description

2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide is a synthetic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a fluorobenzyl group, a triazolopyrimidine core, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide typically involves the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 4-fluorobenzylamine and a suitable triazole derivative.

    Introduction of the Thioacetamide Moiety: The thioacetamide group is introduced via a nucleophilic substitution reaction, where the triazolopyrimidine core reacts with a thioacetamide derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyrimidine core or the fluorobenzyl group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Substituted fluorobenzyl derivatives.

Scientific Research Applications

Pharmacological Properties

Antithrombotic Activity
Triazolo[4,5-d]pyrimidine derivatives have been identified as potential anti-thrombotic agents. The mechanism involves the inhibition of platelet aggregation, which is crucial in preventing thrombotic events such as myocardial infarction and unstable angina. The compound's structure allows it to interfere with critical pathways leading to platelet aggregation, making it a candidate for further development as an anti-thrombotic medication .

Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide exhibit antimicrobial properties. In vitro testing of related triazolo derivatives has shown effectiveness against various bacterial strains. This suggests that the compound may be useful in developing new antibiotics or adjunct therapies for treating infections resistant to current treatments .

Medicinal Chemistry Applications

Synthesis and Derivatives
The synthesis of this compound involves complex chemical reactions that yield derivatives with enhanced biological activity. For instance, modifications to the triazole ring or the introduction of different substituents can lead to compounds with improved efficacy or reduced toxicity. Research continues into optimizing these derivatives for specific therapeutic targets .

Neuroprotective Effects
Emerging evidence suggests that triazolo derivatives may also exhibit neuroprotective effects through their modulation of neurotransmitter systems. This is particularly relevant in the context of neurodegenerative diseases where excitotoxicity plays a role in neuronal death. Compounds that can antagonize NMDA receptor activity are being investigated for their potential to protect against neurodegeneration .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
  • 2-(3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Uniqueness

2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide is unique due to the presence of the fluorobenzyl group, which can enhance its binding affinity and selectivity towards specific molecular targets. Additionally, the thioacetamide moiety provides opportunities for further chemical modifications, potentially leading to the development of more potent derivatives.

Biological Activity

The compound 2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide is a member of the triazolo[4,5-d]pyrimidine class, which has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, synthesizing findings from various studies, patents, and literature.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H12FN5OS
  • Molecular Weight : 305.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to act as an antagonist at the P2Y receptor subtype, which plays a crucial role in platelet aggregation and thrombus formation. This suggests potential applications in anti-thrombotic therapies .

Antithrombotic Activity

Triazolo[4,5-d]pyrimidine derivatives have been investigated for their ability to inhibit platelet aggregation. The compound has demonstrated effectiveness in reducing thrombus formation through its action on P2Y receptors, which are critical in mediating platelet responses during coagulation .

Anticancer Properties

Research indicates that related compounds in the triazolo[4,5-d]pyrimidine class exhibit significant anticancer activity. For instance, derivatives have been screened against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis . The specific compound under discussion has shown promise in disrupting cell cycle progression at the S phase by inhibiting USP28, a ubiquitin-specific protease involved in cancer cell survival .

Antimicrobial Activity

Studies have also highlighted the antimicrobial properties of triazole derivatives. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens. The sulfanylacetamide moiety may enhance these activities by facilitating interactions with microbial enzymes or structural components .

Case Studies

StudyFindings
In vitro studies on platelet aggregation Demonstrated significant inhibition of ADP-induced aggregation at low concentrations.
Anticancer screening Inhibition of proliferation in colon carcinoma (IC50 = 6.2 μM) and breast cancer cell lines (IC50 = 27.3 μM) .
Antimicrobial efficacy Showed comparable antibacterial activity against standard strains when tested alongside known antibiotics .

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN6OS/c14-9-3-1-8(2-4-9)5-20-12-11(18-19-20)13(17-7-16-12)22-6-10(15)21/h1-4,7H,5-6H2,(H2,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPXTBHNAOAOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC(=O)N)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327783
Record name 2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816154
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

863453-17-2
Record name 2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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